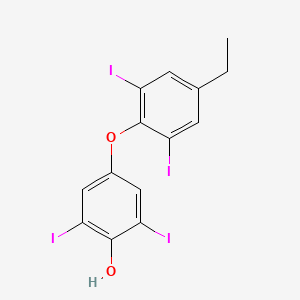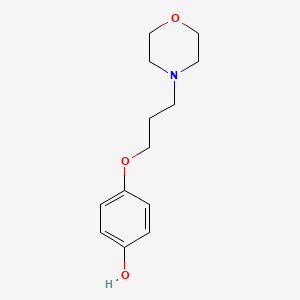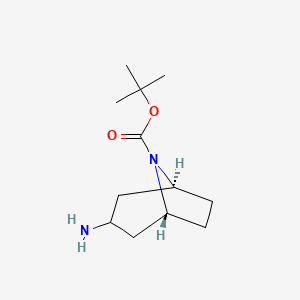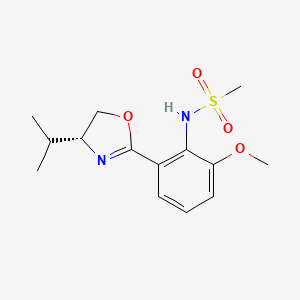![molecular formula C₇H₈ClN₅O₂ B1144907 [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine CAS No. 1575569-69-5](/img/no-structure.png)
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine” is also known as Imidacloprid . It is a neonicotinoid, which are a class of neuro-active insecticides modeled after nicotine .
Molecular Structure Analysis
The molecular structure of Imidacloprid consists of a nitroguanidine group attached to a chloropyridinylmethyl group . The molecular formula is C9H10ClN5O2 .Chemical Reactions Analysis
Imidacloprid undergoes photolysis in water, resulting in several degradation products including 6-chloronicotinaldehyde, N-methylnicotinic acid amide, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolinone, and 6-chloro-3-pyridylmethylethylenediamine .Physical And Chemical Properties Analysis
Imidacloprid is a crystalline solid with a relative molecular mass of 255.7 . It is soluble in water and most organic solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
As a widely used pesticide, Imidacloprid is subject to ongoing research and regulatory review . There is a growing interest in understanding its environmental impact, degradation pathways, and potential for bioaccumulation . Additionally, the development of safer and more effective alternatives is a key area of focus .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine involves the reaction of a guanidine derivative with a chloropyridine derivative in the presence of a catalyst.", "Starting Materials": [ "Guanidine derivative", "Chloropyridine derivative", "Catalyst" ], "Reaction": [ "Step 1: Dissolve the guanidine derivative in a suitable solvent.", "Step 2: Add the chloropyridine derivative to the solution.", "Step 3: Add the catalyst to the solution.", "Step 4: Heat the solution to a suitable temperature and stir for a suitable time.", "Step 5: Cool the solution and filter the resulting solid.", "Step 6: Wash the solid with a suitable solvent and dry to obtain [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine." ] } | |
Número CAS |
1575569-69-5 |
Nombre del producto |
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine |
Fórmula molecular |
C₇H₈ClN₅O₂ |
Peso molecular |
229.62 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)




